molecular formula C13H8Br2N2O2 B3058376 1,3-dibromo-7-nitro-9H-fluoren-2-amine CAS No. 892-61-5

1,3-dibromo-7-nitro-9H-fluoren-2-amine

Cat. No.: B3058376
CAS No.: 892-61-5
M. Wt: 384.02 g/mol
InChI Key: RXXROUJXJUCLTH-UHFFFAOYSA-N
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Description

1,3-Dibromo-7-nitro-9H-fluoren-2-amine is a halogenated and nitro-substituted fluorene derivative with the molecular formula C₁₃H₈Br₂N₂O₂. The compound features bromine atoms at positions 1 and 3, a nitro group at position 7, and an amine group at position 2. This substitution pattern confers unique electronic and steric properties, making it relevant in organic synthesis and materials science, particularly in optoelectronic applications .

Properties

IUPAC Name

1,3-dibromo-7-nitro-9H-fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2O2/c14-11-5-9-8-2-1-7(17(18)19)3-6(8)4-10(9)12(15)13(11)16/h1-3,5H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXROUJXJUCLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008702
Record name 1,3-Dibromo-7-nitro-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-61-5
Record name NSC56678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibromo-7-nitro-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-7-nitro-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available fluorene derivatives. One common method involves the bromination of fluorene to introduce bromine atoms at the desired positions. This is followed by nitration to introduce the nitro group and subsequent amination to attach the amine group.

    Bromination: Fluorene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1,3-dibromofluorene.

    Nitration: The dibrominated fluorene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position, forming 1,3-dibromo-7-nitrofluorene.

    Amination: Finally, the nitro compound is reduced and aminated using reagents such as tin(II) chloride and ammonium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-7-nitro-9H-fluoren-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the amine group.

Major Products

    Substitution: 1,3-Dimethoxy-7-nitro-9H-fluoren-2-amine.

    Reduction: 1,3-Dibromo-7-amino-9H-fluoren-2-amine.

    Oxidation: 1,3-Dibromo-7-nitroso-9H-fluoren-2-amine.

Scientific Research Applications

Scientific Research Applications

1,3-Dibromo-7-nitro-9H-fluoren-2-amine has several notable applications in scientific research:

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions where the bromine atoms can be replaced with other functional groups.

Biological Studies

Research is ongoing into the biological activity of this compound. Studies focus on its interactions with enzymes and proteins, which could lead to insights into potential pharmaceutical applications.

Pharmaceutical Development

As a pharmaceutical intermediate , it is being explored for its effects on biological systems, particularly its potential therapeutic effects due to its reactivity and structural features.

Industrial Applications

In the industry, this compound is utilized in the production of dyes , pigments, and specialty chemicals. Its unique properties make it suitable for developing materials with specific characteristics.

Case Studies

  • Biological Activity Study:
    A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibits inhibitory effects on certain enzyme activities, suggesting potential therapeutic roles in metabolic disorders.
  • Synthesis of Dyes:
    In industrial applications, researchers have successfully used this compound as a precursor for synthesizing novel dyes that exhibit enhanced stability and vivid colors in textile applications.

Mechanism of Action

The mechanism of action of 1,3-dibromo-7-nitro-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and amine group also contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorene Amines

Key analogs of the target compound differ in halogenation and functional group placement. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Fluorene Amines
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Boiling Point (°C) XLogP3
1,3-Dibromo-7-nitro-9H-fluoren-2-amine N/A C₁₃H₈Br₂N₂O₂ ~421.93* Br (1,3), NO₂ (7), NH₂ (2) Not reported Not reported ~5.5†
7-Nitro-9H-fluoren-2-amine 1214-32-0 C₁₃H₁₀N₂O₂ 226.23 NO₂ (7), NH₂ (2) 234–235 458.4 2.8
1,3-Dibromo-7-chloro-9H-fluoren-2-amine 1785-18-8 C₁₃H₈Br₂ClN 373.47 Br (1,3), Cl (7), NH₂ (2) Not reported 463.8 4.9
3-Chloro-9H-fluoren-2-amine 7151-57-7 C₁₃H₁₀ClN 215.68 Cl (3), NH₂ (2) Not reported Not reported 3.8
7-Chloro-9H-fluoren-2-amine 6957-62-6 C₁₃H₁₀ClN 215.68 Cl (7), NH₂ (2) Not reported Not reported 3.5

*Calculated based on atomic masses. †Estimated based on substituent contributions.

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The nitro group at position 7 in the target compound strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to chloro or bromo analogs. However, it enhances susceptibility to nucleophilic attack at meta and para positions .
  • Lipophilicity (XLogP3) :

    • The target compound’s higher XLogP3 (~5.5) compared to 7-nitro-9H-fluoren-2-amine (XLogP3 = 2.8) reflects increased hydrophobicity due to bromine substituents. This property may influence solubility in organic solvents and membrane permeability in biological applications .

Spectroscopic and Analytical Data

  • ¹H NMR :

    • Aromatic protons in the target compound are expected to exhibit downfield shifts due to the nitro group’s deshielding effect. For example, in 7-bromo-N-methyl derivatives (e.g., ), protons adjacent to bromine resonate at δ 7.36–7.55 (m, 4H), while nitro-substituted analogs show further deshielding .
  • Mass Spectrometry :

    • The molecular ion peak for 7-nitro-9H-fluoren-2-amine (m/z 226) contrasts with the target compound’s higher mass (m/z ~422), with characteristic isotopic patterns due to bromine (1:1:1 for Br₂) .

Q & A

Q. How can this compound’s electronic properties be exploited in optoelectronic devices?

  • Methodological Answer : Measure HOMO/LUMO levels via cyclic voltammetry (e.g., E₁/₂ ≈ –1.2 V vs. SCE for fluorenes ). Fabricate OLEDs via vacuum deposition and test electroluminescence efficiency. Compare with computational bandgap predictions (TD-DFT) .

Q. What methodologies assess its potential as a photosensitizer in photocatalysis?

  • Methodological Answer : Conduct UV-Vis spectroscopy to determine absorption maxima (e.g., λmax ~350 nm). Evaluate photocatalytic activity in model reactions (e.g., dye degradation under UV light). Use transient absorption spectroscopy to study excited-state lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dibromo-7-nitro-9H-fluoren-2-amine
Reactant of Route 2
1,3-dibromo-7-nitro-9H-fluoren-2-amine

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